Cas no 25413-69-8 (N-butyl-N-nitrosoaniline)
N-butyl-N-nitrosoaniline structure
Product Name:N-butyl-N-nitrosoaniline
Numero CAS:25413-69-8
MF:C10H14N2O
MW:178.230962276459
MDL:MFCD34474804
CID:283099
PubChem ID:146990
Update Time:2025-04-19
N-butyl-N-nitrosoaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,N-butyl-N-nitroso-
- N-butyl-N-phenylnitrous amide
- Benzenamine,N-butyl-N-nitroso
- Butylphenylnitrosamin
- N-(n-Butyl)-N-nitrosoanilin
- N-butyl-N-nitroso-aniline
- N-Butyl-N-nitrosobenzenamine
- N-Nitroso-phenyl-butylamin
- N-butyl-N-nitrosoaniline
- VVVZFXFSDLELTI-UHFFFAOYSA-N
- SCHEMBL11694555
- EN300-27716353
- Benzenamine, N-butyl-N-nitroso-
- Z4882196363
- 25413-69-8
- DTXSID60948277
- Benzeneamine, N-butyl-N-nitroso
-
- MDL: MFCD34474804
- Inchi: 1S/C10H14N2O/c1-2-3-9-12(11-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
- Chiave InChI: VVVZFXFSDLELTI-UHFFFAOYSA-N
- Sorrisi: O=NN(C1C=CC=CC=1)CCCC
Proprietà calcolate
- Massa esatta: 178.11100
- Massa monoisotopica: 178.111
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 144
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 32.7Ų
Proprietà sperimentali
- Densità: 1
- Punto di ebollizione: 296.7°C at 760 mmHg
- Punto di infiammabilità: 133.2°C
- Indice di rifrazione: 1.519
- PSA: 32.67000
- LogP: 2.97450
N-butyl-N-nitrosoaniline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27716353-0.05g |
N-butyl-N-nitrosoaniline |
25413-69-8 | 95.0% | 0.05g |
$265.0 | 2025-03-20 | |
| Enamine | EN300-27716353-0.1g |
N-butyl-N-nitrosoaniline |
25413-69-8 | 95.0% | 0.1g |
$394.0 | 2025-03-20 | |
| Enamine | EN300-27716353-0.25g |
N-butyl-N-nitrosoaniline |
25413-69-8 | 95.0% | 0.25g |
$562.0 | 2025-03-20 | |
| Enamine | EN300-27716353-0.5g |
N-butyl-N-nitrosoaniline |
25413-69-8 | 95.0% | 0.5g |
$885.0 | 2025-03-20 | |
| Enamine | EN300-27716353-1.0g |
N-butyl-N-nitrosoaniline |
25413-69-8 | 95.0% | 1.0g |
$1135.0 | 2025-03-20 | |
| Enamine | EN300-27716353-2.5g |
N-butyl-N-nitrosoaniline |
25413-69-8 | 95.0% | 2.5g |
$2226.0 | 2025-03-20 | |
| Enamine | EN300-27716353-5.0g |
N-butyl-N-nitrosoaniline |
25413-69-8 | 95.0% | 5.0g |
$3295.0 | 2025-03-20 | |
| Enamine | EN300-27716353-10.0g |
N-butyl-N-nitrosoaniline |
25413-69-8 | 95.0% | 10.0g |
$4886.0 | 2025-03-20 | |
| Enamine | EN300-27716353-1g |
N-butyl-N-nitrosoaniline |
25413-69-8 | 95% | 1g |
$1135.0 | 2023-09-10 | |
| Enamine | EN300-27716353-5g |
N-butyl-N-nitrosoaniline |
25413-69-8 | 95% | 5g |
$3295.0 | 2023-09-10 |
N-butyl-N-nitrosoaniline Letteratura correlata
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
25413-69-8 (N-butyl-N-nitrosoaniline) Prodotti correlati
- 612-64-6(N-Nitroso-N-ethylaniline)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso